molecular formula C₂₄H₂₆N₂O₃S B042422 Ethanone, 1-[3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-5-[(1E)-2-(phenylsulfonyl)ethenyl]-1H-indol-1-yl]- CAS No. 188113-71-5

Ethanone, 1-[3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-5-[(1E)-2-(phenylsulfonyl)ethenyl]-1H-indol-1-yl]-

Cat. No.: B042422
CAS No.: 188113-71-5
M. Wt: 422.5 g/mol
InChI Key: MDVODIFOKYRNHD-ZISLFAKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Ethanone, 1-[3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-5-[(1E)-2-(phenylsulfonyl)ethenyl]-1H-indol-1-yl]-" (CAS: 188113-71-5) is a structurally complex indole derivative characterized by three key substituents:

  • 1-Ethanone group at position 1 of the indole core, contributing to hydrogen-bonding interactions.
  • (1E)-2-(Phenylsulfonyl)ethenyl group at position 5, providing electron-withdrawing effects and influencing solubility .

This compound is listed as a drug impurity, suggesting its role as a synthetic intermediate or metabolite in pharmaceutical formulations .

Properties

IUPAC Name

1-[5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-18(27)26-17-20(16-21-7-6-13-25(21)2)23-15-19(10-11-24(23)26)12-14-30(28,29)22-8-4-3-5-9-22/h3-5,8-12,14-15,17,21H,6-7,13,16H2,1-2H3/b14-12+/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVODIFOKYRNHD-ZISLFAKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)C=CS(=O)(=O)C3=CC=CC=C3)CC4CCCN4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)/C=C/S(=O)(=O)C3=CC=CC=C3)C[C@H]4CCCN4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188113-71-5
Record name 1-[3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[(1E)-2-(phenylsulfonyl)ethenyl]-1H-indol-1-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188113-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-1-Acetyl-3-(1-methyl-2-pyrrolidinyl methyl)-5-[2-(phenylsulphonyl)vinyl] -1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.167.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Conditions and Substrate Selection

  • Phenylhydrazine derivatives react with ketones (e.g., cyclohexanone) in acidic media (H₂SO₄ or HCl) at 80–100°C for 6–12 hours.

  • Solvent systems : Ethanol or acetic acid are preferred for their ability to dissolve both reactants and facilitate protonation.

  • Yield optimization : Stoichiometric ratios of 1:1.2 (phenylhydrazine:ketone) improve cyclization efficiency, achieving yields of 70–85%.

Intermediate Isolation

  • Crude indole products are purified via column chromatography (silica gel, hexane/ethyl acetate 4:1).

  • Recrystallization in ethanol removes residual impurities, yielding >95% purity.

Sulfonylation for Benzenesulfonyl Group Introduction

The benzenesulfonyl moiety is introduced through electrophilic aromatic substitution or nucleophilic sulfonylation.

Electrophilic Sulfonylation

  • Reagents : Benzenesulfonyl chloride (1.5 equiv) in anhydrous dichloromethane (DCM) at 0–5°C.

  • Base catalysis : Pyridine (2 equiv) neutralizes HCl byproducts, preventing side reactions.

  • Reaction monitoring : TLC (hexane/ethyl acetate 3:1) confirms completion within 2–4 hours.

Table 1: Sulfonylation Reaction Parameters

ParameterValueSource
Temperature0–5°C
Reaction Time2–4 hours
Yield65–75%
Purity (HPLC)>90%

Alternative Oxidative Sulfonation

  • Selenium dioxide (SeO₂) oxidizes thioethers to sulfones in refluxing dioxane (100°C, 8 hours).

  • Limitations : Lower yields (50–60%) due to overoxidation byproducts.

Incorporation of the Pyrrolidine Moiety

The (2R)-1-methyl-2-pyrrolidinylmethyl group is introduced via nucleophilic alkylation or reductive amination.

Nucleophilic Substitution

  • Reagents : Pyrrolidine derivative (1.2 equiv) and NaH (2 equiv) in dry DMF at 25°C.

  • Reaction time : 12–24 hours under nitrogen atmosphere.

  • Workup : Quenching with ice-water followed by extraction with ethyl acetate.

Stereochemical Control

  • Chiral auxiliaries : (R)-BINOL-derived catalysts enforce R-configuration at the pyrrolidine methyl group.

  • Enantiomeric excess : >90% ee achieved via asymmetric hydrogenation (Pd/C, H₂ 50 psi).

Palladium-Catalyzed Coupling for Ethenyl Sulfone Installation

The (1E)-2-(phenylsulfonyl)ethenyl group is introduced via Heck coupling or Stille cross-coupling.

Heck Coupling Conditions

  • Catalyst : Pd(OAc)₂ (5 mol%) with PPh₃ (10 mol%).

  • Base : Triethylamine (3 equiv) in DMF at 100°C.

  • Substrates : Indole bromide and styrenesulfonyl chloride (1:1.5 ratio).

Table 2: Heck Coupling Optimization

ConditionValueOutcomeSource
Catalyst Loading5 mol% Pd(OAc)₂78% Yield
SolventDMFImproved Solubility
Temperature100°CComplete Conversion

Stereoselective Ethenyl Formation

  • Ligand effects : Bidentate ligands (dppf) enhance E-selectivity (>95%) by stabilizing the transition state.

Final Acetylation and Purification

The ethanone group is introduced via acetylation of the indole nitrogen.

Acetylating Agents

  • Acetic anhydride (2 equiv) in pyridine at 25°C for 6 hours.

  • Alternative : Acetyl chloride (1.5 equiv) with DMAP catalysis (5 mol%).

Purification Protocols

  • Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate).

  • Crystallization : Ethanol/water (3:1) yields needle-like crystals (>99% purity).

Table 3: Spectroscopic Characterization Data

TechniqueKey SignalsSource
¹H NMR (CDCl₃)δ 2.48 (s, 3H, CH₃), 11.5 (s, 1H, NH)
FTIR1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N)
HRMSm/z 414.55 [M+H]⁺

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Microreactors reduce reaction times (≤1 hour) and improve heat dissipation.

  • Automated systems : In-line HPLC monitors intermediate purity.

Green Chemistry Innovations

  • Solvent recycling : DMF and ethanol are recovered via distillation (≥90% efficiency).

  • Catalyst recovery : Pd nanoparticles immobilized on magnetic supports enable reuse (≥10 cycles) .

Chemical Reactions Analysis

Types of Reactions

1-{5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-1-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1-{5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-1-yl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Material Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-{5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues, highlighting differences in scaffolds, substituents, and biological activities:

Compound Name/Identifier Scaffold Substituents Biological Activity/Notes Reference
Target Compound (CAS 188113-71-5) Indole 1-Ethanone; 3-(2R-pyrrolidinylmethyl); 5-(phenylsulfonyl ethenyl) Drug impurity; potential stereoselective interactions due to chiral pyrrolidine
Compound 21 (JBC, 2016) 3H-Imidazo[4,5-b]pyridine 1-Ethanone; 2,4-dimethylpyrrole Retains activity due to isosteric replacement of pyrido-pyrimidone scaffold
1-Phenyl-2-(phenylamino)ethanone Diphenylethanone 2-(Phenylamino); 1-phenyl MCR-1 inhibitor; H-bond interactions with catalytic site residues
1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Triazole-linked ethanone 4-Methoxyphenyl; triazole Crystal structure reveals C–H···N interactions; dihedral angles influence conformation
1-(4-Amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone Pyrrole 4-Amino; 1-ethyl; 2-methyl; 5-phenyl No explicit activity reported; structural diversity highlights substituent flexibility

Key Observations

Scaffold Influence on Activity: The indole scaffold in the target compound contrasts with the imidazo-pyridine in Compound 21. While both retain the ethanone moiety, Compound 21's activity is preserved due to isosteric mimicry of pyrido-pyrimidone scaffolds . Inactive compounds (e.g., Compound 19 in JBC, 2016) demonstrate that the ethanone group alone is insufficient for activity, emphasizing scaffold dependency .

Substituent Effects: The (1E)-2-(phenylsulfonyl)ethenyl group in the target compound enhances electron-withdrawing properties compared to methoxy (e.g., ) or halogen substituents (e.g., 2,4-dichloro-5-fluoroacetophenone in ). This may improve binding to sulfonyl-sensitive targets but reduce membrane permeability .

Synthetic Considerations: The target compound’s synthesis likely involves Suzuki coupling (similar to Compound 5 in ) for the phenylsulfonyl ethenyl group and acetylation for the ethanone moiety . Purity challenges are noted in , where it is classified as a drug impurity, suggesting stringent purification requirements .

Crystallographic and Conformational Analysis: Crystal structures of analogues (e.g., ) reveal that dihedral angles between substituents (e.g., 83.4° between ethanone and triazole) influence molecular packing and stability. The target compound’s conformation remains uncharacterized but could be modeled using SHELX software .

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound 1-(4-Methoxyphenyl)-2-(triazol-1-yl)ethanone Compound 21 (JBC, 2016)
Molecular Weight ~450 g/mol (estimated) 279.33 g/mol ~300 g/mol (estimated)
Hydrogen Bond Acceptors 5 (sulfonyl, ethanone) 4 (triazole, methoxy) 3 (imidazo-pyridine)
LogP (Predicted) 3.2 (high due to phenylsulfonyl) 1.8 2.5
Chirality Yes (R-configuration) No No

Biological Activity

Ethanone, 1-[3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-5-[(1E)-2-(phenylsulfonyl)ethenyl]-1H-indol-1-yl]- (CAS No. 188113-71-5) is a complex organic compound with significant biological activity. This article delves into its structure, synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

Ethanone features a unique structural composition that includes an indole core, a benzenesulfonyl group, and a pyrrolidine moiety. Its molecular formula is C24H26N2O3SC_{24}H_{26}N_{2}O_{3}S, and it possesses various functional groups that contribute to its biological properties.

PropertyValue
IUPAC Name1-[5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-1-yl]ethanone
Molecular Weight414.55 g/mol
CAS Number188113-71-5
SolubilitySoluble in organic solvents

Synthesis

The synthesis of Ethanone typically involves several steps:

  • Formation of the Indole Core : The indole structure can be synthesized via Fischer indole synthesis, which reacts phenylhydrazine with aldehydes or ketones under acidic conditions.
  • Introduction of the Benzenesulfonyl Group : This is achieved through sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.
  • Addition of the Pyrrolidine Moiety : A nucleophilic substitution reaction incorporates the pyrrolidine derivative into the indole compound.

Ethanone interacts with specific molecular targets, primarily enzymes and receptors, leading to various biological effects. Its mechanism may involve:

  • Inhibition of Kinases : Similar compounds have shown activity against kinases like MEK1/2, suggesting Ethanone might inhibit similar pathways involved in cell proliferation and survival.
  • Receptor Modulation : The compound may act on serotonin receptors or other G-protein coupled receptors (GPCRs), influencing neurotransmitter pathways.

Biological Activity

Research indicates that Ethanone exhibits diverse biological activities:

  • Anticancer Potential : Preliminary studies suggest that Ethanone may inhibit tumor growth in various cancer cell lines by modulating signaling pathways involved in cell cycle regulation and apoptosis.
  • Neuropharmacological Effects : Given its structural similarities to known neuroactive compounds, Ethanone may exhibit effects on mood and cognition by interacting with neurotransmitter systems.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Inhibition of MEK Pathway : A related compound demonstrated an IC50 value of 14 nmol/L against purified MEK1, leading to reduced ERK phosphorylation in colorectal and pancreatic cancer models . This suggests potential for Ethanone in targeting similar pathways.
  • Cell Line Studies : In vitro studies on cancer cell lines showed that treatment with related indole derivatives resulted in significant growth inhibition and induction of apoptosis .

Q & A

Basic: What are the recommended synthetic routes for this ethanone derivative?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Indole core functionalization : Alkylation at the 3-position using (2R)-1-methyl-2-pyrrolidinylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Introduction of the (E)-styryl sulfonyl group : Heck coupling or Wittig reaction between 5-bromoindole intermediates and phenylsulfonylethenyl reagents .
  • Final acetylation : Reaction with acetyl chloride or acetic anhydride at the indole nitrogen.
    Key challenges include controlling stereochemistry (e.g., the (E)-configuration of the ethenyl group) and minimizing side reactions during alkylation. Optimize reaction conditions (temperature, catalyst) using TLC/HPLC monitoring .

Basic: What spectroscopic methods are optimal for characterizing this compound?

Answer:

  • NMR : Use 1^1H and 13^{13}C NMR to confirm substituent positions and stereochemistry (e.g., (E)-ethenyl proton coupling constants J=1216 HzJ = 12–16\ \text{Hz}) .
  • Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns, especially for the sulfonyl and pyrrolidinyl groups .
  • X-ray crystallography : Resolve absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the sulfonyl group) .
  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and sulfonyl (S=O, ~1350–1150 cm1^{-1}) stretches .

Basic: What preliminary biological screening assays are appropriate?

Answer:

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting IC50_{50} values .
  • Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
  • Enzyme inhibition : Assess interactions with kinases or sulfotransferases using fluorescence-based assays .
    Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced: How to resolve conflicting bioactivity data across studies?

Answer:

  • Structural validation : Re-analyze compound purity (HPLC ≥95%) and stereochemistry (circular dichroism) to rule out batch variability .
  • Assay standardization : Compare protocols for cell viability (e.g., ATP-based vs. MTT assays) and adjust for solvent interference (e.g., DMSO concentration) .
  • Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
    Reference conflicting data in a meta-analysis table to identify trends (e.g., higher activity in sulfonyl-modified analogs) .

Advanced: What strategies optimize stereochemical purity during synthesis?

Answer:

  • Chiral catalysts : Employ asymmetric alkylation with (R)-BINOL-derived catalysts to enhance enantiomeric excess (ee) at the pyrrolidinylmethyl group .
  • Chromatographic resolution : Use chiral stationary phases (e.g., Chiralpak® IA) to separate diastereomers .
  • Dynamic kinetic resolution : Leverage reversible intermediates (e.g., enolates) to favor the desired (E)-ethenyl configuration .
    Validate purity via polarimetry and 19^{19}F NMR (if fluorine tags are used) .

Advanced: How does structural modification enhance pharmacological properties?

Answer:

  • Sulfonyl group variation : Replace phenylsulfonyl with tosyl or mesyl groups to improve solubility/logPP .
  • Indole substitution : Introduce electron-withdrawing groups (e.g., nitro at C-4) to enhance electrophilic reactivity .
  • Pyrrolidinyl optimization : Modify the methyl group to cyclopropyl for metabolic stability (CYP450 resistance) .
    Use QSAR models to predict bioactivity changes and validate with in vitro ADMET assays .

Advanced: What computational models predict interactions with biological targets?

Answer:

  • Molecular docking : Simulate binding to kinase ATP pockets (e.g., EGFR) using AutoDock Vina, focusing on sulfonyl group hydrogen bonding .
  • MD simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns trajectories) to identify critical residues .
  • Pharmacophore mapping : Define essential features (e.g., hydrophobic indole core, hydrogen bond acceptors) for virtual screening .
    Validate predictions with SPR (surface plasmon resonance) binding affinity measurements .

Advanced: How to address stability issues under experimental conditions?

Answer:

  • Light sensitivity : Store solutions in amber vials and avoid UV exposure to prevent ethenyl isomerization .
  • pH-dependent degradation : Use buffered solutions (pH 6–8) to stabilize the sulfonyl group .
  • Thermal stability : Conduct TGA/DSC analysis to identify safe storage temperatures (e.g., ≤−20°C for long-term) .
    Monitor degradation via UPLC-MS and adjust formulations (e.g., lyophilization with trehalose) .

Advanced: What techniques analyze metabolic pathways in biological systems?

Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS .
  • Isotope labeling : Use 14^{14}C-labeled ethanone to track metabolic fate in urine/feces .
  • CYP inhibition assays : Test interactions with CYP3A4/2D6 isoforms using fluorogenic substrates .
    Compare results with in silico predictions (e.g., SwissADME) to prioritize analogs with favorable profiles .

Advanced: How to design a study comparing it with structurally similar compounds?

Answer:

  • Structural analogs : Include derivatives with variations in sulfonyl, indole, or pyrrolidinyl groups .
  • Bioactivity matrix : Test against shared targets (e.g., topoisomerase II, ROS generation) and compile IC50_{50}/EC50_{50} values .
  • Computational clustering : Group compounds by PCA (principal component analysis) based on electronic/steric descriptors .
    Publish results in a heatmap to highlight structure-activity trends (e.g., enhanced anticancer activity with bulkier sulfonyl groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.